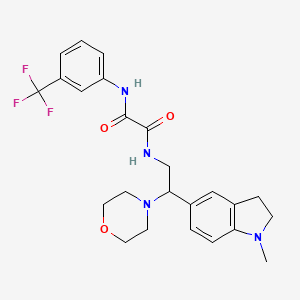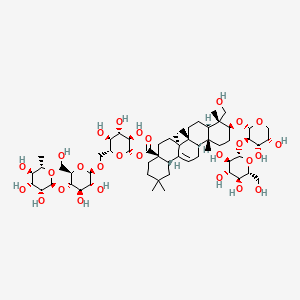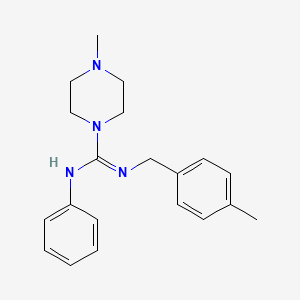
4-methyl-N-(4-methylbenzyl)-N'-phenyltetrahydro-1(2H)-pyrazinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(4-methylbenzyl)-N’-phenyltetrahydro-1(2H)-pyrazinecarboximidamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a tetrahydropyrazine core, which is often associated with biological activity and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-methylbenzyl)-N’-phenyltetrahydro-1(2H)-pyrazinecarboximidamide typically involves multi-step organic reactions
Formation of Tetrahydropyrazine Core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
N-Benzylation:
N’-Phenylation: The phenyl group can be introduced via a similar alkylation reaction using phenyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the imine or amide functionalities, converting them into amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of benzyl alcohols or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, 4-methyl-N-(4-methylbenzyl)-N’-phenyltetrahydro-1(2H)-pyrazinecarboximidamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The tetrahydropyrazine core is known to exhibit biological activity, making it a candidate for drug development. Studies may focus on its effects on specific enzymes or receptors, and its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 4-methyl-N-(4-methylbenzyl)-N’-phenyltetrahydro-1(2H)-pyrazinecarboximidamide involves its interaction with molecular targets such as enzymes or receptors. The tetrahydropyrazine core can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The aromatic groups may enhance binding affinity through π-π interactions or hydrophobic effects.
類似化合物との比較
Similar Compounds
4-methyl-N-(4-methylbenzyl)-N’-phenylpyrazinecarboximidamide: Similar structure but lacks the tetrahydro component.
N-(4-methylbenzyl)-N’-phenyltetrahydro-1(2H)-pyrazinecarboximidamide: Similar but without the 4-methyl group on the pyrazine ring.
4-methyl-N-benzyl-N’-phenyltetrahydro-1(2H)-pyrazinecarboximidamide: Similar but with a different substitution pattern on the benzyl group.
Uniqueness
The unique combination of the tetrahydropyrazine core with the 4-methylbenzyl and phenyl groups in 4-methyl-N-(4-methylbenzyl)-N’-phenyltetrahydro-1(2H)-pyrazinecarboximidamide provides distinct chemical properties and potential biological activities that are not observed in its analogs. This makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
4-methyl-N'-[(4-methylphenyl)methyl]-N-phenylpiperazine-1-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4/c1-17-8-10-18(11-9-17)16-21-20(22-19-6-4-3-5-7-19)24-14-12-23(2)13-15-24/h3-11H,12-16H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHENVOUBMZMQCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN=C(NC2=CC=CC=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
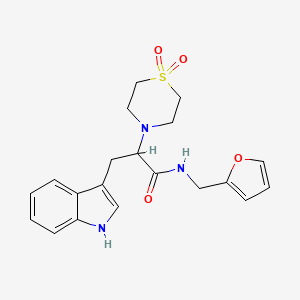
![1-(4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2426656.png)
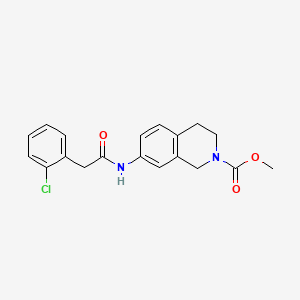
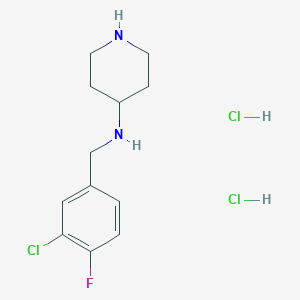
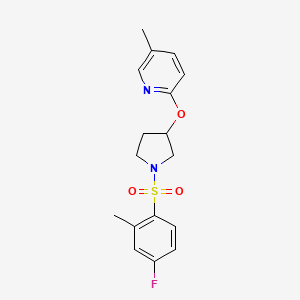
![N-(4-bromophenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2426665.png)
![(2E)-2-Cyano-2-[1-(2-methylpropyl)-2-oxoindol-3-ylidene]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2426666.png)
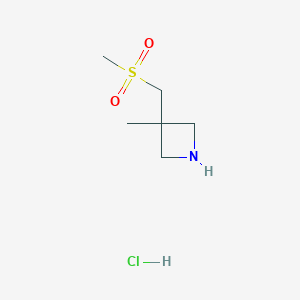
![(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol](/img/structure/B2426668.png)
![5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2426671.png)
![2-[N-(5-chloro-2-methoxyphenyl)methanesulfonamido]acetic acid](/img/structure/B2426673.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone](/img/structure/B2426675.png)
